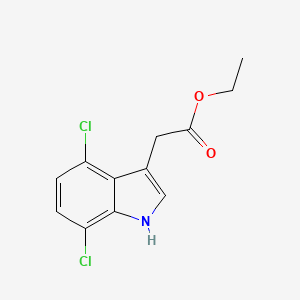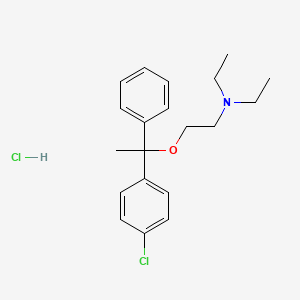
Clofenetamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clofenetamine hydrochloride is a chemical compound known for its antihistamine properties. It is used in various pharmaceutical formulations to alleviate symptoms associated with allergies, such as itching, runny nose, and sneezing. This compound is part of the haloxanthine class of antihistamines and was discovered by Searle & Co in the 1940s .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of clofenetamine hydrochloride involves several steps, starting with the preparation of the base compound, clofenetamine. The process typically includes the reaction of specific amines with halogenated aromatic compounds under controlled conditions. The final step involves the conversion of clofenetamine to its hydrochloride salt by reacting it with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Clofenetamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous ether solution.
Substitution: Sodium hydroxide in an aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Clofenetamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and other conditions.
Industry: Utilized in the formulation of pharmaceutical products and as a standard in analytical chemistry
Mécanisme D'action
Clofenetamine hydrochloride exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as itching, runny nose, and sneezing. The molecular targets include histamine receptors on mast cells and basophils, which are involved in the release of histamine during allergic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpheniramine: Another antihistamine with similar properties but different chemical structure.
Diphenhydramine: Known for its sedative effects, used in treating allergies and as a sleep aid.
Loratadine: A non-sedating antihistamine used for long-term allergy relief.
Uniqueness
Clofenetamine hydrochloride is unique in its specific binding affinity and efficacy in blocking histamine receptors. It is also known for causing fewer side effects compared to some other antihistamines, making it a preferred choice in certain formulations .
Propriétés
Numéro CAS |
2019-16-1 |
|---|---|
Formule moléculaire |
C20H27Cl2NO |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C20H26ClNO.ClH/c1-4-22(5-2)15-16-23-20(3,17-9-7-6-8-10-17)18-11-13-19(21)14-12-18;/h6-14H,4-5,15-16H2,1-3H3;1H |
Clé InChI |
YYLMTOXXJALHSQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B12291780.png)
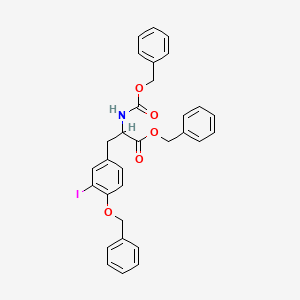
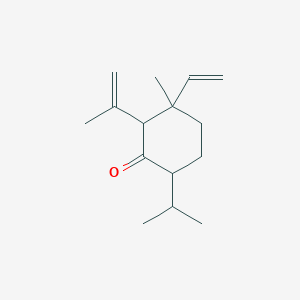
![Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12291823.png)
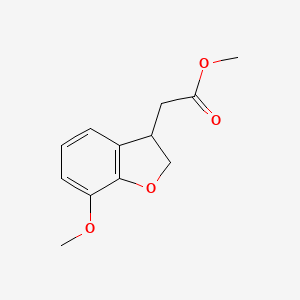
![2-[(2S)-oxetan-2-yl]ethan-1-amine](/img/structure/B12291830.png)
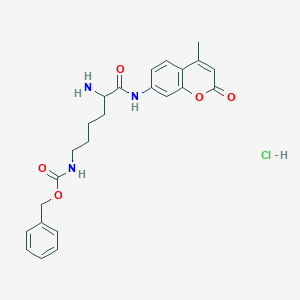


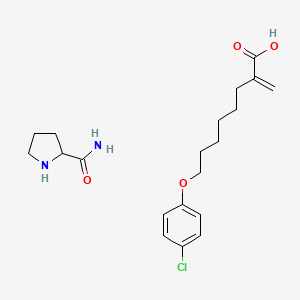
![3-Bromo-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B12291863.png)
